![molecular formula C11H15F3N4O B1394138 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine CAS No. 1192570-20-9](/img/structure/B1394138.png)
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine
Overview
Description
“2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine” is a versatile chemical compound with immense research potential. It is used for research purposes . The compound has a molecular formula of C11H15F3N4O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.26 . It is recommended to be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Corrosion Inhibition Properties
- Study 1: Investigated the corrosion inhibition properties of Cd(II) Schiff base complexes, including one synthesized with a ligand similar to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, on mild steel in acidic conditions. The study demonstrated significant corrosion inhibition, as revealed by electrochemical methods and FE-SEM imaging (Das et al., 2017).
Medical Imaging in Parkinson's Disease
- Study 2: Involved the synthesis of [11C]HG-10-102-01, a PET imaging agent for Parkinson's disease, starting from compounds structurally similar to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine (Wang et al., 2017).
Antitumor Activity
- Study 3: Focused on the synthesis and antitumor evaluation of morpholine-based heterocycles. The compounds demonstrated promising activities against certain cancer cell lines, providing insight into potential therapeutic applications (Muhammad et al., 2017).
Synthesis of Morpholine Derivatives
- Study 4: Described the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown inhibition of tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Kinase Inhibition
- Study 5: Discussed the discovery of a non-nitrogen containing morpholine isostere and its application in inhibitors of the PI3K-AKT-mTOR pathway, demonstrating the versatility of morpholine derivatives in medicinal chemistry (Hobbs et al., 2019).
Synthesis of Structurally Related Compounds
- Study 6: Investigated the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, demonstrating the potential of these compounds in medical applications (Maftei et al., 2016).
Catalytic Activity in Alcohol Oxidation
- Study 7: Synthesized and characterized copper(II) complexes with different Schiff-base ligands, including one similar to 2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine, and evaluated their catalytic activity towards alcohol oxidation (Bhattacharjee et al., 2017).
properties
IUPAC Name |
2-morpholin-4-yl-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c12-11(13,14)10-16-6-8(7-17-10)9(5-15)18-1-3-19-4-2-18/h6-7,9H,1-5,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPTUIJETQUQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CN=C(N=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676484 | |
Record name | 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine | |
CAS RN |
1192570-20-9 | |
Record name | 2-(Morpholin-4-yl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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